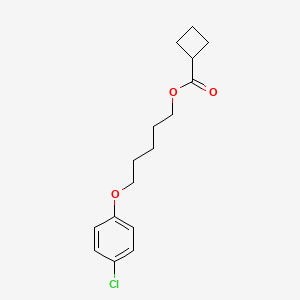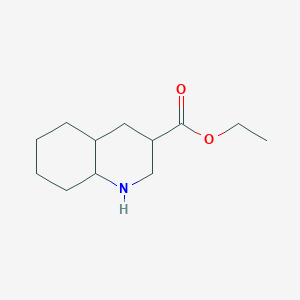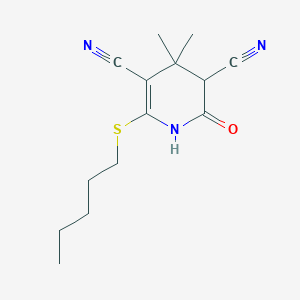
2-chloro-6-fluorobenzenecarbaldehyde N-(3-oxo-3,4-dihydro-2-quinoxalinyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-chloro-6-fluorobenzenecarbaldehyde N-(3-oxo-3,4-dihydro-2-quinoxalinyl)hydrazone” is a chemical of interest in pharmaceutical testing . It’s also known as "Benzaldehyde, 2-chloro-6-fluoro-, 2-(3,4-dihydro-3-oxo-2-quinoxalinyl)hydrazone" .
Molecular Structure Analysis
The molecular formula of this compound is C15H10ClFN4O and it has a molecular weight of 316.72 .科学的研究の応用
Synthesis and Characterization
Hydrazone compounds, including those with chlorido and fluoro substituents, have been synthesized and characterized through various spectroscopic techniques. These compounds are used as precursors for further chemical reactions and for preparing metal complexes with potential biological activities. For example, hydrazone compounds have been used to prepare vanadium(V) complexes that showed antimicrobial activity against a range of bacteria and fungi. The presence of fluoro groups in the hydrazone ligands was found to enhance their antibacterial activities (Lingjie He et al., 2018).
Antimicrobial Activities
Several studies have focused on synthesizing hydrazone derivatives and evaluating their antimicrobial properties. These studies indicate that the structural framework of hydrazones, including those with chloro and fluoro substituents, can significantly impact their effectiveness as antimicrobial agents. For instance, microwave-assisted synthesis of 2-quinoxalinone-3-hydrazone derivatives has been reported, where the synthesized compounds exhibited marked potency against bacterial and fungal strains (O. Ajani et al., 2010).
Structural and Theoretical Analysis
The structures of novel hydrazones have been extensively analyzed through experimental and computational methods, including density functional theory (DFT) analyses. These studies reveal insights into the molecular geometry, optical properties, and stability of the compounds, contributing to a deeper understanding of their potential applications in various fields, such as materials science and molecular electronics. For example, a study on the persistent prevalence of supramolecular architectures of novel hydrazones highlighted their hydrogen bonding and non-covalent interactions, which are crucial for materials architecture (M. Khalid et al., 2021).
Molecular Switches and Fluorescent Properties
Research has also explored the potential of hydrazone derivatives as molecular switches and their fluorescent properties. This includes the synthesis of molecular systems capable of undergoing configurational changes upon UV irradiation, showcasing the dynamic absorption and electrochemical properties that can be modulated by light. Such properties indicate the potential for developing new photo-electrochemical switches and fluorophores (Manuel Noé Chaur Valencia et al., 2018).
特性
IUPAC Name |
3-[2-[(2-chloro-6-fluorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN4O/c16-10-4-3-5-11(17)9(10)8-18-21-14-15(22)20-13-7-2-1-6-12(13)19-14/h1-8H,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MILWYUDORQOMFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)NN=CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,3-Dimethyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole](/img/structure/B2759220.png)
![Methyl 3-({2-[1-methyl-2-(2-thienylcarbonyl)hydrazino]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2759225.png)
![N-(butan-2-yl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2759226.png)


![N-cyclopentyl-1-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2759229.png)
![4-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2759230.png)
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2759231.png)
![(2Z)-2-[(3-chloro-4-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2759233.png)
![N-(2-(furan-2-yl)-2-methoxyethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2759236.png)



![2-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B2759243.png)
